molecular formula C10H14N2O3 B2745707 N-(3-Methoxypropyl)-2-nitroaniline CAS No. 149669-19-2

N-(3-Methoxypropyl)-2-nitroaniline

Cat. No.: B2745707
CAS No.: 149669-19-2
M. Wt: 210.233
InChI Key: YCYZYXRUQQUNLY-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, with a 3-methoxypropyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-2-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the 3-methoxypropyl group. One common method is the nitration of 2-nitroaniline, followed by alkylation with 3-methoxypropyl chloride under basic conditions. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-2-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-2-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in the cell, potentially leading to cytotoxic effects. The methoxypropyl group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxypropyl)acrylamide: Similar in structure but contains an acrylamide group instead of a nitro group.

    N-(2-Hydroxypropyl)-2-nitroaniline: Similar but with a hydroxypropyl group instead of a methoxypropyl group.

    N-(3-Methoxypropyl)-4-nitroaniline: Similar but with the nitro group in the para position.

Uniqueness

N-(3-Methoxypropyl)-2-nitroaniline is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the methoxypropyl group can also affect its solubility and overall chemical properties, making it distinct from other nitroaniline derivatives .

Properties

IUPAC Name

N-(3-methoxypropyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-15-8-4-7-11-9-5-2-3-6-10(9)12(13)14/h2-3,5-6,11H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYZYXRUQQUNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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